3-Fluoro-2-methoxycinnamic acid
Overview
Description
3-Fluoro-2-methoxycinnamic acid is an organic compound with the molecular formula C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol It is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the third position and a methoxy group at the second position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxycinnamic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxycinnamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The fluorine and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of substituted cinnamic acid derivatives.
Scientific Research Applications
3-Fluoro-2-methoxycinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxycinnamic acid: Similar structure but with the methoxy group at the fourth position.
2-Fluoro-3-methoxycinnamic acid: Similar structure but with the fluorine and methoxy groups swapped.
4-Fluoro-2-methoxycinnamic acid: Similar structure but with the fluorine at the fourth position.
Uniqueness
3-Fluoro-2-methoxycinnamic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(3-fluoro-2-methoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBYMHWQVOYKV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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